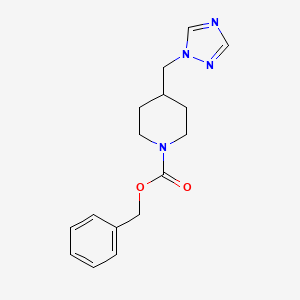
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
説明
“2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile” is a chemical compound that has been studied for its potential antibacterial properties . It combines sulfonamide and benzodioxane fragments in its structure .
Synthesis Analysis
The synthesis of similar compounds has been accomplished by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media under dynamic pH control . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .
Molecular Structure Analysis
The molecular structure of similar compounds was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides .
科学的研究の応用
Antibacterial Agents
Compounds containing the 1,4-benzodioxane moiety, such as 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile , have been studied for their antibacterial properties. They are known to inhibit biofilm formation of pathogenic bacteria like Escherichia coli and Bacillus subtilis . The presence of the benzodioxane ring and its derivatives has been associated with significant antibacterial activity, making this compound a candidate for developing new antibacterial drugs.
Hemolytic Activity
The hemolytic activity of these compounds is also of interest in scientific research. Hemolysis refers to the destruction of red blood cells, and studying this activity can help in assessing the cytotoxicity of new pharmaceutical agents. The derivatives of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile have shown to be mildly cytotoxic, suggesting potential as safe antibacterial agents .
Anti-inflammatory Applications
The benzodioxane ring system is recognized for its anti-inflammatory properties. This makes the compound of interest in the development of new anti-inflammatory medications. Its application in this area could lead to treatments for conditions characterized by inflammation .
Anticancer Research
In the realm of oncology, compounds with the benzodioxane structure have been explored for their potential as anticancer agents. The ability to interfere with cancer cell proliferation makes 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile a compound of interest for further study in cancer treatment strategies .
Alzheimer’s Disease Treatment
Research has indicated that sulfonamide derivatives, which share a similar structure to our compound of interest, may be beneficial in treating Alzheimer’s disease. The compound’s potential to inhibit enzymes involved in the disease’s progression is a promising avenue for therapeutic application .
Anti-hepatotoxic Activity
Compounds with the benzodioxane ring have shown potential as anti-hepatotoxic agents, which could protect the liver from toxic substances. This application is particularly relevant in the development of treatments for liver diseases .
CNS-related Activity
Lastly, the central nervous system (CNS) activity of benzodioxane derivatives is an area of interest. These compounds may influence CNS-related functions, which could lead to new treatments for neurological disorders .
特性
IUPAC Name |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOWSKYNMHXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



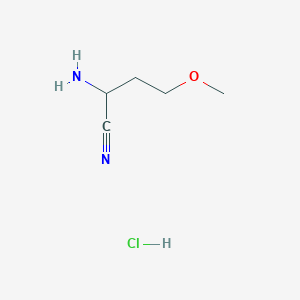
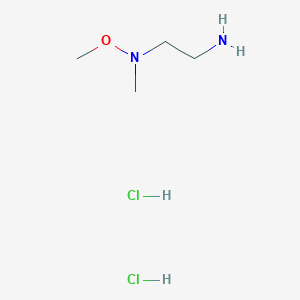
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
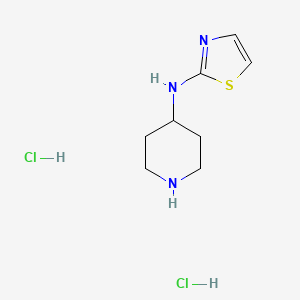
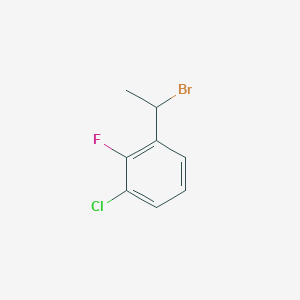
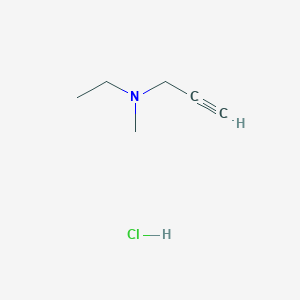

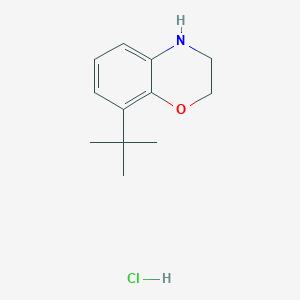
![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)
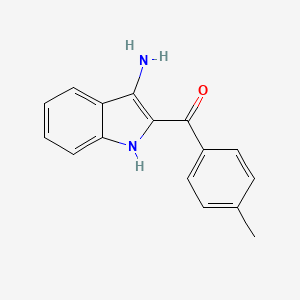

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
